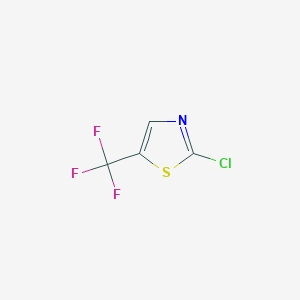

2-Chloro-5-(trifluoromethyl)thiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-5-(trifluoromethyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HClF3NS/c5-3-9-1-2(10-3)4(6,7)8/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPKYGHLOEYILOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HClF3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1384199-31-8 | |

| Record name | 2-chloro-5-(trifluoromethyl)-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Chloro-5-(trifluoromethyl)thiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 2-chloro-5-(trifluoromethyl)thiazole, a key building block in the development of novel pharmaceuticals and agrochemicals. The trifluoromethylthiazole moiety is of significant interest due to the unique physicochemical properties conferred by the trifluoromethyl group, including enhanced metabolic stability, lipophilicity, and bioavailability of the parent molecule.[1] This guide will delve into the prevalent synthetic strategies, focusing on the Hantzsch thiazole synthesis for the preparation of the crucial intermediate, 2-amino-5-(trifluoromethyl)thiazole, and its subsequent conversion to the target compound via the Sandmeyer reaction. Detailed experimental protocols, mechanistic insights, and critical process parameters are discussed to provide researchers with a robust framework for the successful synthesis and purification of this compound.

Introduction: The Significance of the Trifluoromethylthiazole Scaffold

The incorporation of fluorine and fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry and agrochemical design. The trifluoromethyl group (CF₃), in particular, is a highly sought-after substituent due to its strong electron-withdrawing nature, high lipophilicity, and ability to block metabolic pathways.[1] When incorporated into a heterocyclic system like thiazole, the resulting trifluoromethylthiazole scaffold offers a unique combination of properties that can lead to compounds with enhanced biological activity and improved pharmacokinetic profiles. This compound serves as a versatile intermediate, allowing for further functionalization at the 2-position to generate a diverse library of compounds for screening and development.

Strategic Analysis of Synthetic Pathways

The most common and industrially viable approach to the synthesis of this compound is a two-step process. This strategy hinges on the initial formation of 2-amino-5-(trifluoromethyl)thiazole, which is then converted to the final product.

Caption: Overall synthetic strategy for this compound.

Part 1: Synthesis of 2-Amino-5-(trifluoromethyl)thiazole via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first described in 1887, remains a robust and widely used method for the construction of the thiazole ring.[2][3] The reaction involves the condensation of an α-haloketone with a thioamide.[4][5] In the context of our target intermediate, 3-bromo-1,1,1-trifluoroacetone serves as the trifluoromethyl-containing α-haloketone, and thiourea provides the requisite N-C-S fragment.

Caption: Key stages of the Hantzsch thiazole synthesis.

Mechanistic Causality: The reaction is initiated by a nucleophilic attack of the sulfur atom of thiourea on the electrophilic carbon bearing the bromine atom in 3-bromo-1,1,1-trifluoroacetone. This is followed by an intramolecular cyclization where one of the amino groups of the thiourea attacks the carbonyl carbon. The resulting intermediate then undergoes dehydration to yield the aromatic thiazole ring. The reaction is typically carried out in a protic solvent like ethanol and can be influenced by the pH of the reaction medium.[2][6]

Alternative Route: A patent (CN101768135B) describes a one-step preparation of 2-amino-5-trifluoromethylthiazole starting from 2-aminothiazole.[7] While this method appears promising due to its simplicity, the details of the reaction conditions and reagent availability may require further investigation for widespread laboratory application.

Part 2: Conversion to this compound via the Sandmeyer Reaction

The Sandmeyer reaction is a classic and reliable method for converting an aromatic amino group into a halide via a diazonium salt intermediate.[1] This transformation is particularly useful for the synthesis of aryl halides that are not readily accessible through direct halogenation.

Caption: The Sandmeyer reaction workflow for the target compound.

Mechanistic Rationale: The process begins with the diazotization of the primary amino group of 2-amino-5-(trifluoromethyl)thiazole.[8] This is achieved by treating the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid, typically hydrochloric acid) at low temperatures (0-5 °C) to form a relatively unstable diazonium salt. The subsequent addition of a copper(I) chloride catalyst facilitates the displacement of the diazonium group with a chloride ion, liberating nitrogen gas and forming the desired this compound.[9] The use of a copper(I) catalyst is crucial for the efficiency of this radical-nucleophilic aromatic substitution reaction.[1]

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on laboratory conditions and available equipment.

Protocol 1: Synthesis of 2-Amino-5-(trifluoromethyl)thiazole

| Parameter | Value | Rationale/Notes |

| Reactants | 3-Bromo-1,1,1-trifluoroacetone, Thiourea | Key building blocks for the Hantzsch synthesis. |

| Solvent | Ethanol | A common protic solvent that facilitates the reaction. |

| Temperature | Reflux | Provides the necessary activation energy for the reaction. |

| Reaction Time | 2-4 hours | Monitor by TLC for completion. |

| Work-up | Neutralization with a weak base (e.g., NaHCO₃) | To precipitate the product and neutralize any excess acid. |

| Purification | Recrystallization from ethanol/water | To obtain a pure product. |

Step-by-Step Methodology:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.1 equivalents) in ethanol.

-

To this solution, add 3-bromo-1,1,1-trifluoroacetone (1.0 equivalent) dropwise at room temperature.[10]

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker containing cold water.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Collect the precipitated solid by vacuum filtration and wash with cold water.

-

Purify the crude product by recrystallization from an ethanol/water mixture to afford 2-amino-5-(trifluoromethyl)thiazole as a crystalline solid.

Protocol 2: Synthesis of this compound

| Parameter | Value | Rationale/Notes |

| Reactants | 2-Amino-5-(trifluoromethyl)thiazole, Sodium Nitrite, Hydrochloric Acid, Copper(I) Chloride | Standard reagents for the Sandmeyer reaction. |

| Solvent | Water, Acetonitrile (optional) | Aqueous medium for diazotization; acetonitrile can improve solubility.[11] |

| Temperature | 0-5 °C (Diazotization), Room Temperature to 60 °C (Chlorination) | Low temperature is critical for the stability of the diazonium salt.[11] |

| Reaction Time | 30 min (Diazotization), 1-2 hours (Chlorination) | Monitor by TLC or GC for completion. |

| Work-up | Extraction with an organic solvent (e.g., ethyl acetate) | To isolate the product from the aqueous reaction mixture. |

| Purification | Column chromatography or distillation under reduced pressure | To obtain the final product in high purity.[12] |

Step-by-Step Methodology:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-amino-5-(trifluoromethyl)thiazole (1.0 equivalent) in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, ensuring the temperature remains below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) chloride (1.3 equivalents) in concentrated hydrochloric acid. Cool this solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the cold copper(I) chloride solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.[11]

-

Monitor the reaction by TLC or GC until the starting material is consumed.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent such as ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel or by distillation under reduced pressure.[12]

-

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

-

¹H NMR, ¹³C NMR, and ¹⁹F NMR Spectroscopy: To confirm the chemical structure and the presence of the trifluoromethyl group.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Safety Considerations

-

Trifluoromethylated Compounds: Many trifluoromethyl-containing compounds are volatile and can be toxic. Handle 3-bromo-1,1,1-trifluoroacetone and the final product in a well-ventilated fume hood.[13][14]

-

Diazonium Salts: Aryl diazonium salts can be explosive when isolated in a dry state. It is crucial to keep them in solution and at low temperatures.[9] Always use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[4]

-

Reagents: Handle all chemicals with care, consulting the relevant Safety Data Sheets (SDS) before use. Hydrochloric acid is corrosive, and sodium nitrite is an oxidizing agent.[15]

Conclusion

The synthesis of this compound is a well-established process that relies on fundamental reactions in organic chemistry. The Hantzsch thiazole synthesis provides an efficient route to the key 2-amino-5-(trifluoromethyl)thiazole intermediate, which can be reliably converted to the desired product via the Sandmeyer reaction. By understanding the underlying mechanisms and carefully controlling the reaction parameters, researchers can successfully synthesize this valuable building block for the development of new and improved pharmaceuticals and agrochemicals. The protocols and insights provided in this guide serve as a solid foundation for further exploration and optimization of this important synthetic transformation.

References

- Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.

-

SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

Georganics. (2011). 2-CHLORO-5-CHLOROMETHYL THIAZOLE Safety Data Sheet. Retrieved from [Link]

-

ResearchGate. (n.d.). The Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

Jubilant Ingrevia. (n.d.). 2-chloro-5-trifluoromethylpyridine Safety Data Sheet. Retrieved from [Link]

-

SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. Lab on a Chip. Retrieved from [Link]

-

IJISET. (n.d.). Interaction of Some Dihalide Esters with Thiourea. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Deaminative chlorination of aminoheterocycles. Nature Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). WO2002012209A1 - Method for purifying 2-chloro-5-chloromethyl thiazole.

-

National Center for Biotechnology Information. (n.d.). Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. Retrieved from [Link]

-

Semantic Scholar. (n.d.). 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Retrieved from [Link]

- Google Patents. (n.d.). CN101768135B - Preparation method of 2-amino-5-trifluoromethyl thiazole.

-

National Center for Biotechnology Information. (n.d.). 2-Chloro-5-chloromethyl-1,3-thiazole. Retrieved from [Link]

-

PubMed. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

- Rajappa, S., Sudarsanam, V., & Yadav, V. G. (1982). A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 91(5), 451-455.

-

ResearchGate. (2024). Study on an Intelligent English Translation Method Using an Improved Convolutional Neural Network Model. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. synarchive.com [synarchive.com]

- 4. fishersci.com [fishersci.com]

- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. CN105254584A - Preparation method of 2-chloro-5-chloromethyl thiazole - Google Patents [patents.google.com]

- 9. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-Bromo-1,1,1-trifluoroacetone synthesis - chemicalbook [chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. WO2002012209A1 - Method for purifying 2-chloro-5-chloromethyl thiazole - Google Patents [patents.google.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. jubilantingrevia.com [jubilantingrevia.com]

- 15. georganics.sk [georganics.sk]

Foreword: Navigating the Landscape of Specialized Reagents

An In-Depth Technical Guide to 2-Chloro-5-(Trifluoromethyl)Thiazole: Properties, Synthesis, and Applications

This compound stands as a pivotal, albeit specialized, building block at the confluence of heterocyclic and organofluorine chemistry. Its true value is realized in the synthesis of complex molecules targeted for the pharmaceutical and agrochemical industries. Publicly available, specific experimental data for this compound is limited, a common characteristic for high-value synthetic intermediates. This guide, therefore, is constructed upon a foundation of established chemical principles and extrapolated data from closely related structural analogs, such as 2-chloro-5-chloromethylthiazole and various trifluoromethyl-substituted heterocycles. This approach provides a robust and scientifically-grounded framework for researchers, scientists, and drug development professionals to understand and effectively utilize this potent reagent.

Molecular Profile and Physicochemical Characteristics

This compound is a five-membered aromatic heterocycle containing sulfur and nitrogen, distinguished by two key functional groups: a reactive chlorine atom at the 2-position and a highly electronegative trifluoromethyl (CF₃) group at the 5-position. The CF₃ group is a critical bioisostere for other functionalities (like the tert-butyl or chloromethyl group) and is renowned for its ability to enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[1] The chlorine atom serves as a versatile synthetic handle, primarily functioning as an excellent leaving group in nucleophilic substitution reactions.

Core Properties

The physical and chemical properties of this compound are summarized below. Calculated values are precise, while physical properties are estimated based on trends observed in analogous structures.

| Property | Value / Description | Rationale / Comparative Data |

| Molecular Formula | C₄HClF₃NS | Calculated |

| Molecular Weight | 187.56 g/mol | Calculated |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Similar to other halogenated thiazoles. The related 2-chloro-5-chloromethylthiazole is a white/yellow solid with a melting point of 35°C.[2] |

| Boiling Point | Estimated: 150-170 °C (at 760 mmHg) | The CF₃ group generally increases volatility compared to a CH₂Cl group. The boiling point of 2-chloro-5-methylthiazole is 174°C.[3] |

| Solubility | Soluble in common organic solvents (DCM, THF, Ethyl Acetate, Acetone). Insoluble in water. | Typical for small, non-polar to moderately polar organic molecules. |

| Density | Estimated: ~1.6 g/cm³ | The high atomic mass of chlorine and fluorine atoms contributes to a density significantly greater than water. |

Spectroscopic Signature

While specific spectra are not publicly cataloged, the expected spectroscopic data can be reliably predicted:

-

¹H NMR: A singlet would be observed for the lone proton at the C4 position of the thiazole ring. Its chemical shift would likely be in the δ 7.5-8.5 ppm range, shifted downfield due to the electron-withdrawing effects of the adjacent sulfur atom and the CF₃ group.

-

¹³C NMR: Four distinct signals would be expected. The C2 carbon (bearing the chlorine) and the C5 carbon (bearing the CF₃ group) would appear as quartets due to coupling with the fluorine atoms. The C4 carbon would show a singlet, and the carbon of the CF₃ group would exhibit a strong quartet with a large C-F coupling constant.

-

¹⁹F NMR: A sharp singlet would be observed, as there are no adjacent protons to cause splitting. This provides a clear and unambiguous signal for reaction monitoring.

-

Infrared (IR) Spectroscopy: Strong absorption bands in the 1100-1250 cm⁻¹ range would be prominent, corresponding to the C-F stretching vibrations of the trifluoromethyl group.[1] Additional characteristic peaks for C=N and C-S stretching within the thiazole ring would also be present.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z 187. A characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak would be present, confirming the presence of a single chlorine atom. Fragmentation would likely involve the loss of Cl, CF₃, or cleavage of the thiazole ring.

Synthesis and Manufacturing Pathways

The synthesis of this compound is not trivial and relies on robust methods of heterocyclic and organofluorine chemistry. Two logical and field-proven retrosynthetic pathways are considered most viable.

Conceptual Synthetic Strategies

-

Hantzsch Thiazole Synthesis: This classic method involves the condensation of an α-haloketone with a thioamide.[4][5] For this target, one would require 1-bromo-3,3,3-trifluoroacetone and a thioformamide equivalent. While effective, the required fluorinated α-haloketone can be expensive and challenging to handle.

-

Sandmeyer Reaction on a Precursor Thiazole: A more common and industrially scalable approach involves the diazotization of a 2-amino-5-(trifluoromethyl)thiazole precursor, followed by a copper(I) chloride-catalyzed displacement of the diazonium group with chloride.[6][7][8] This method is highly reliable for installing a chlorine atom onto an electron-rich heteroaromatic ring.

The Sandmeyer approach is preferred for its reliability and the relative accessibility of the 2-aminothiazole starting material.

Caption: Proposed Sandmeyer synthesis workflow.

Experimental Protocol: Sandmeyer Chlorination

This protocol is a self-validating system based on established procedures for Sandmeyer reactions on heterocyclic amines.[6]

CAUSALITY & EXPERT INSIGHT: The success of this reaction hinges on the stability of the diazonium salt intermediate. It is thermally unstable and can decompose violently if the temperature is not strictly controlled. The reaction is maintained at 0-5 °C to prevent decomposition and the formation of unwanted phenol byproducts. Copper(I) is the essential catalyst for the single-electron transfer mechanism that initiates the displacement of N₂ gas.[7]

-

Diazotization (Step 1):

-

To a three-necked flask equipped with a mechanical stirrer and thermometer, add 2-amino-5-(trifluoromethyl)thiazole (1.0 eq) and aqueous hydrochloric acid (3.0 M, ~5 mL per gram of starting material).

-

Cool the resulting slurry to 0 °C in an ice-salt bath.

-

Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the thiazole slurry over 30-45 minutes, ensuring the internal temperature never exceeds 5 °C .

-

Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full conversion to the diazonium salt.

-

-

Sandmeyer Reaction (Step 2):

-

In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid. Cool this catalyst solution to 0 °C.

-

Slowly add the cold diazonium salt slurry from Step 1 to the cold CuCl solution. Vigorous bubbling (N₂ evolution) will be observed. Maintain the temperature below 10 °C during this addition.

-

Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for 1-2 hours until gas evolution ceases.

-

-

Work-up and Purification:

-

Pour the reaction mixture into water and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution to neutralize excess acid, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

-

Chemical Reactivity and Mechanistic Pathways

The reactivity of this compound is dominated by the chemistry of its C2-chloro substituent. The thiazole ring is electron-deficient, a character that is significantly amplified by the potent electron-withdrawing nature of the CF₃ group at the C5 position. This electronic profile makes the C2 carbon highly electrophilic and exceptionally susceptible to nucleophilic aromatic substitution (SNAr) .

The C2-Cl bond is the primary site of reactivity, readily displaced by a wide array of nucleophiles. This reaction is the cornerstone of its utility as a synthetic building block.

Caption: Key nucleophilic substitution reactions.

Protocol: Nucleophilic Substitution with an Amine

This general procedure describes the coupling of this compound with a primary or secondary amine.

CAUSALITY & EXPERT INSIGHT: This reaction typically proceeds smoothly, often without the need for a catalyst. However, the addition of a non-nucleophilic base (like triethylamine or diisopropylethylamine) is crucial. Its role is to scavenge the HCl that is generated during the reaction, preventing the protonation and deactivation of the amine nucleophile and driving the reaction to completion. The choice of solvent is important; polar aprotic solvents like DMF or acetonitrile are often used to facilitate the dissolution of all components.

-

Reaction Setup:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., acetonitrile or THF).

-

Add the desired amine (1.1-1.5 eq) to the solution.

-

Add a non-nucleophilic base such as triethylamine (1.5-2.0 eq).

-

-

Reaction Execution:

-

Stir the mixture at room temperature or heat gently (e.g., to 50-80 °C) to increase the reaction rate.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

-

Work-up and Purification:

-

Once complete, cool the reaction mixture and remove the solvent under reduced pressure.

-

Redissolve the residue in ethyl acetate or dichloromethane and wash with water to remove the amine hydrochloride salt.

-

Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

-

Applications in Research and Development

The trifluoromethyl-thiazole scaffold is a "privileged" structure in modern drug discovery and agrochemical design.

-

Medicinal Chemistry: The incorporation of a CF₃ group is a well-established strategy to block metabolic oxidation, increase cell membrane permeability, and enhance binding interactions with biological targets.[1] Thiazole derivatives containing this motif are actively investigated as anticancer agents, kinase inhibitors, and anti-inflammatory compounds.[1] The this compound core allows for the rapid generation of libraries of compounds by reacting it with various amines, alcohols, and thiols, enabling structure-activity relationship (SAR) studies.

-

Agrochemicals: The related compound, 2-chloro-5-chloromethylthiazole, is a key intermediate in the synthesis of major neonicotinoid insecticides like Thiamethoxam and Clothianidin.[9] By analogy, this compound is a highly valuable precursor for the development of next-generation pesticides and fungicides. The CF₃ group can impart enhanced potency, greater environmental stability, or a modified spectrum of activity compared to non-fluorinated counterparts. It is a known intermediate for herbicides.[10]

Safety, Handling, and Storage

While a specific safety data sheet for this compound is not widely available, its hazards can be reliably inferred from the comprehensive data on 2-chloro-5-chloromethylthiazole.[2][11] It must be treated as a hazardous substance.

-

Toxicity and Hazards:

-

Personal Protective Equipment (PPE):

-

Hand Protection: Impervious chemical-resistant gloves (e.g., nitrile, neoprene).

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Skin and Body Protection: A lab coat and, for larger quantities, an impervious apron or suit should be worn.

-

Respiratory Protection: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.

-

-

Handling and Storage:

-

Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

-

Keep the container tightly closed under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.

-

Recommended storage temperature is typically 2-8 °C.[9]

-

-

Disposal:

-

Dispose of waste material in accordance with local, regional, and national environmental regulations. Do not allow it to enter drains or waterways.

-

References

- Google Patents. (n.d.). WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole.

-

Gomtsyan, A. (2008). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews, 108(6), 2099–2135. [Link]

-

Szychta, M., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 489. [Link]

- Google Patents. (n.d.). US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.

-

Reddy, G. O. (2001). 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. ARKIVOC, 2001(6), 94-99. [Link]

-

Patsnap. (n.d.). Synthesis method of 2-chloro-5-chloromethyl-1,3-thiazole. Retrieved January 8, 2026, from [Link]

-

Chemical Synthesis Database. (n.d.). 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride. Retrieved January 8, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) 2-Chloro-5-chloromethyl-1,3-thiazole. Retrieved January 8, 2026, from [Link]

- Google Patents. (n.d.). EP1031566A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole.

-

Patsnap. (n.d.). Method for preparing 2-chlorine-5 chloromethyl thiazole. Retrieved January 8, 2026, from [Link]

-

PubChem. (n.d.). 2-Chloro-5-chloromethylthiazole. Retrieved January 8, 2026, from [Link]

-

National Institutes of Health. (n.d.). 2-Chloro-5-chloromethyl-1,3-thiazole. Retrieved January 8, 2026, from [Link]

-

Rays Biotech. (n.d.). Agrochemicals Technical Intermediate. Retrieved January 8, 2026, from [Link]

-

Asian Journal of Chemistry. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Retrieved January 8, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved January 8, 2026, from [Link]

-

Justia Patents. (n.d.). Process for the preparation of 2-chloro-5-chloromethylthiazole. Retrieved January 8, 2026, from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved January 8, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved January 8, 2026, from [Link]

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved January 8, 2026, from [Link]

-

YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment. Retrieved January 8, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved January 8, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved January 8, 2026, from [Link]

Sources

- 1. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents [patents.google.com]

- 4. asianpubs.org [asianpubs.org]

- 5. m.youtube.com [m.youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Chloro-5-chloromethylthiazole | 105827-91-6 [chemicalbook.com]

- 10. raysbiotech.com [raysbiotech.com]

- 11. 2-Chloro-5-chloromethylthiazole | C4H3Cl2NS | CID 2763179 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic data for 2-chloro-5-(trifluoromethyl)thiazole NMR

An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-chloro-5-(trifluoromethyl)thiazole

Introduction: The Significance of Fluorinated Thiazoles

This compound is a heterocyclic compound of significant interest in the fields of medicinal chemistry and agrochemical development. The thiazole ring is a privileged scaffold, appearing in numerous bioactive molecules, while the incorporation of a trifluoromethyl (CF₃) group can dramatically enhance metabolic stability, lipophilicity, and binding affinity.[1] The precise characterization of such molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating their exact structure in solution.

This guide provides a detailed analysis of the ¹H, ¹³C, and ¹⁹F NMR spectroscopic data expected for this compound. As a senior application scientist, the focus will be not just on the data itself, but on the underlying principles and experimental considerations that lead to an unambiguous structural confirmation. We will explore the causal factors behind the observed chemical shifts and coupling constants and provide a robust, self-validating protocol for data acquisition.

Molecular Structure and NMR-Active Nuclei

The foundational step in any spectroscopic analysis is a clear understanding of the molecular structure. The key NMR-active nuclei in this compound are ¹H, ¹³C, and ¹⁹F, each providing a unique and complementary piece of the structural puzzle.

Caption: Molecular Structure of this compound

¹H NMR Spectroscopic Analysis

The proton NMR spectrum provides information on the electronic environment and connectivity of hydrogen atoms. In this compound, there is only one proton, attached to the C4 position of the thiazole ring.

Expected Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 8.0 - 8.5 | Quartet (q) | ⁴JH-F ≈ 1-2 Hz |

Expert Interpretation and Causality

-

Chemical Shift (δ): The single proton signal is expected to appear significantly downfield (8.0 - 8.5 ppm). This is a direct consequence of the anisotropic effect of the aromatic thiazole ring and the cumulative electron-withdrawing effects of the adjacent sulfur atom, the imine nitrogen, and the potent trifluoromethyl group at C5. These groups deshield the H-4 proton, reducing the local electron density and shifting its resonance to a higher frequency.

-

Multiplicity: The signal for H-4 is predicted to be a quartet . This is not due to coupling with other protons (as there are none nearby) but rather through-space or through-bond coupling to the three equivalent fluorine atoms of the CF₃ group. This four-bond coupling (⁴JH-F) is a hallmark of structures where a proton is ortho or in a similarly close spatial arrangement to a trifluoromethyl group on an aromatic ring. The resulting quartet follows the n+1 rule, where n=3 equivalent ¹⁹F nuclei.

-

Coupling Constant (J): The magnitude of the ⁴JH-F coupling is typically small, around 1-2 Hz. While small, this splitting pattern is highly diagnostic and provides definitive evidence for the relative positioning of the proton and the CF₃ group.

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in singlets for each unique carbon, unless C-F coupling is present.

Expected Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C2 | 150 - 155 | Singlet | - |

| C4 | 140 - 145 | Quartet (q) | ³JC-F ≈ 4-6 Hz |

| C5 | 125 - 130 | Quartet (q) | ²JC-F ≈ 30-40 Hz |

| CF₃ | 118 - 123 | Quartet (q) | ¹JC-F ≈ 270-280 Hz |

Expert Interpretation and Causality

-

C2 (Chloro-substituted): This carbon is attached to two electronegative atoms (N and Cl) and the ring sulfur, placing its resonance significantly downfield (~150-155 ppm). It should appear as a sharp singlet in a proton-decoupled spectrum.

-

C4 (Protonated): The C4 carbon, bonded to the single ring proton, is also deshielded by the ring electronics, with an expected shift of ~140-145 ppm. Crucially, this signal will appear as a small quartet due to a three-bond coupling (³JC-F) to the CF₃ group.

-

C5 (CF₃-substituted): This carbon's resonance is influenced by the direct attachment of the electron-withdrawing CF₃ group. It will also be split into a quartet due to two-bond coupling (²JC-F) with a magnitude of approximately 30-40 Hz.

-

CF₃ (Trifluoromethyl): The carbon of the trifluoromethyl group itself exhibits the most dramatic effect. Its signal will be a prominent quartet due to the very large one-bond coupling (¹JC-F) of ~270-280 Hz. This large coupling constant is an unmistakable signature of a C-F bond.[2] Its chemical shift is typically observed around 120 ppm.

¹⁹F NMR Spectroscopic Analysis

¹⁹F NMR is an exceptionally sensitive technique due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[1][3] It provides a clear window into the fluorine-containing part of the molecule.

Expected Data

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CF₃ | -60 to -65 | Doublet (d) | ⁴JF-H ≈ 1-2 Hz |

| Note: Chemical shifts are referenced to CFCl₃ at 0.00 ppm. Negative values indicate upfield shifts.[4] |

Expert Interpretation and Causality

-

Chemical Shift (δ): A trifluoromethyl group attached to an aromatic system typically resonates in the range of -60 to -65 ppm.[5] The exact position is sensitive to the electronic nature of the aromatic ring. The electron-deficient thiazole ring contributes to this specific chemical shift range.

-

Multiplicity: In a proton-coupled ¹⁹F spectrum, the signal for the three equivalent fluorine atoms will appear as a doublet . This is the reciprocal view of the H-4 splitting; the three fluorine nuclei are split by the single H-4 proton. The coupling constant will be identical to that observed in the ¹H spectrum (⁴JF-H ≈ 1-2 Hz). Observing this reciprocal coupling in both the ¹H and ¹⁹F spectra provides irrefutable proof of the H-4 and CF₃ group's proximity.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy. The following workflow is designed for the comprehensive characterization of this compound.

Caption: Standard Operating Procedure for NMR Analysis

Step-by-Step Methodology

-

Sample Preparation:

-

Solvent Choice: Deuterated chloroform (CDCl₃) is a suitable initial choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. For compounds with limited solubility, DMSO-d₆ can be used.[6]

-

Concentration: A concentration of 5-10 mg in 0.6 mL of solvent is standard for high-field NMR spectrometers.

-

Standard: Tetramethylsilane (TMS) is added as an internal standard for ¹H and ¹³C NMR to reference the chemical shifts to 0.00 ppm. For ¹⁹F NMR, an external standard or the instrument's internal reference (calibrated to CFCl₃) is used.

-

-

Instrumental Setup & Acquisition:

-

Spectrometer: A 400 MHz (or higher) spectrometer is recommended for good signal dispersion.

-

Locking and Shimming: The instrument's magnetic field is "locked" onto the deuterium signal of the solvent. The field homogeneity is then optimized through a process called "shimming" to ensure sharp, symmetrical peaks.

-

¹H Acquisition: A standard single-pulse experiment (e.g., Bruker's zg30) is used. A relaxation delay (d1) of 1-2 seconds and 16-32 scans (ns) are typically sufficient.

-

¹⁹F Acquisition: A standard pulse sequence with proton decoupling (e.g., zgig) can be used to obtain a singlet for chemical shift determination. To observe the H-F coupling, a non-decoupled spectrum should be acquired.

-

¹³C Acquisition: A standard proton-decoupled pulse sequence with a 30-degree pulse angle (e.g., zgpg30) is used to acquire the spectrum. Due to the low sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary for a good signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Fourier Transform: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum via a Fourier Transform.

-

Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in positive absorption mode. The baseline is corrected to be flat and at zero intensity.

-

Referencing: The spectrum is calibrated using the TMS signal (¹H, ¹³C) or the appropriate ¹⁹F reference.

-

Peak Picking and Integration: Peaks are identified, and their integrals (for ¹H NMR) are calculated to determine proton ratios.

-

Coupling Constant Measurement: The distances between the split lines of a multiplet are measured in Hz to determine the J-coupling values.

-

Conclusion: A Cohesive Spectroscopic Portrait

The structural elucidation of this compound is a textbook example of the synergy between multinuclear NMR techniques. The ¹H NMR spectrum confirms the presence and electronic environment of the sole aromatic proton and, through its quartet multiplicity, establishes its spatial relationship to the CF₃ group. The ¹³C NMR spectrum maps the carbon backbone, with characteristic shifts and C-F coupling constants confirming the positions of the chloro and trifluoromethyl substituents. Finally, the ¹⁹F NMR spectrum provides a highly sensitive and unambiguous signal for the trifluoromethyl group, with its multiplicity corroborating the H-F coupling observed in the proton spectrum. When acquired using a robust and validated protocol, this collective dataset provides unequivocal proof of structure, satisfying the rigorous demands of modern chemical research.

References

- The Royal Society of Chemistry. (n.d.). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of.

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for.

- Unknown. (n.d.). 19F NMR Reference Standards.

- Semantic Scholar. (n.d.). 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole.

- PubMed. (1996). New trifluoromethyl ketones as potent inhibitors of esterases: 19F NMR spectroscopy of transition state analog complexes and structure-activity relationships.

- ChemicalBook. (n.d.). 2-CHLORO-5-TRIFLUOROMETHYL-1,3,4-THIADIAZOLE Product Description.

- National Center for Biotechnology Information. (n.d.). 2-Chloro-5-chloromethyl-1,3-thiazole.

- Chemical Synthesis Database. (n.d.). 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride.

- Patsnap. (n.d.). Method for preparing 2-chlorine-5 chloromethyl thiazole.

- Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table - Organofluorine.

- ChemicalBook. (n.d.). 2-chloro-1,3-thiazole-5-carbaldehyde(95453-58-0) 1h nmr.

- ResearchGate. (2011). (PDF) 2-Chloro-5-chloromethyl-1,3-thiazole.

- ACS Publications. (2008). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews.

- MDPI. (n.d.). 19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole.

- RSC Publishing. (n.d.). 2′-O-Trifluoromethylated RNA – a powerful modification for RNA chemistry and NMR spectroscopy. Chemical Science.

- National Center for Biotechnology Information. (n.d.). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management.

- Unknown. (n.d.). 19Flourine NMR.

- ResearchGate. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species.

- Google Patents. (n.d.). CN105254584A - Preparation method of 2-chloro-5-chloromethyl thiazole.

- MDPI. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis.

- AK Scientific, Inc. (n.d.). 2-Chloro-5-chloromethylthiazole.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 19Flourine NMR [chem.ch.huji.ac.il]

- 4. colorado.edu [colorado.edu]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

An In-depth Technical Guide to 2-Chloro-5-chloromethylthiazole: Synthesis, Properties, and Applications in Drug Discovery and Agrochemicals

For the Attention of Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword: While the initial inquiry concerned the specific compound CAS number 1896187-72-6 (2-Chloro-5-[2-(trifluoromethyl)phenyl]thiazole), a comprehensive literature search revealed a scarcity of publicly available data for this specific molecule. This suggests it may be a novel or less-characterized compound. However, to provide a valuable and in-depth technical resource within the same chemical family, this guide will focus on the closely related and well-documented compound, 2-Chloro-5-chloromethylthiazole (CAS No. 105827-91-6) . This key intermediate shares the 2-chloro-5-substituted thiazole core and serves as a critical building block in the synthesis of numerous commercialized pharmaceuticals and agrochemicals. The principles, synthetic methodologies, and applications discussed herein are therefore highly relevant to researchers working with substituted thiazole derivatives.

Introduction to 2-Chloro-5-chloromethylthiazole: A Versatile Heterocyclic Building Block

2-Chloro-5-chloromethylthiazole is a bifunctional heterocyclic compound of significant interest in synthetic organic chemistry. Its structure, featuring a reactive chloromethyl group at the 5-position and a chlorine atom at the 2-position of the thiazole ring, allows for sequential and regioselective modifications. This dual reactivity makes it an invaluable precursor for the synthesis of a wide array of more complex molecules with diverse biological activities. Thiazole rings are a common motif in many biologically active compounds, and 2-chloro-5-chloromethylthiazole provides a readily available starting material for the exploration of new chemical entities in drug discovery and crop protection.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-chloro-5-chloromethylthiazole is essential for its safe handling, storage, and use in chemical synthesis. The compound is typically a white to light yellow crystalline solid or a colorless to light yellow liquid, depending on the ambient temperature and purity.[2]

| Property | Value | Reference |

| CAS Number | 105827-91-6 | [3] |

| Molecular Formula | C₄H₃Cl₂NS | [3] |

| Molecular Weight | 168.04 g/mol | [3] |

| Appearance | White to light yellow crystal or colorless to light yellow liquid | [2] |

| Melting Point | 29-31 °C | [2] |

| Solubility | Soluble in common organic solvents such as methanol. | [2] |

| Storage | Recommended to be stored at refrigerator temperatures (2-8°C) under an inert atmosphere. | [2] |

Synthesis of 2-Chloro-5-chloromethylthiazole

The synthesis of 2-chloro-5-chloromethylthiazole has been a subject of considerable research, with several methodologies developed to improve yield, purity, and process safety. A common and effective route involves the chlorination of 3-chloro-1-propenylisothiocyanate.[1]

Synthetic Workflow

The following diagram illustrates a typical synthetic pathway for 2-chloro-5-chloromethylthiazole:

Caption: Synthetic pathway for 2-chloro-5-chloromethylthiazole.

Experimental Protocol (Illustrative)

The following is a generalized protocol based on established literature.[1] Note: This is for illustrative purposes only and should be adapted and optimized based on laboratory conditions and safety assessments.

-

Preparation of 3-chloro-1-propenylisothiocyanate:

-

React 1,3-dichloropropene with sodium thiocyanate in a suitable solvent.

-

The resulting 3-chloro-2-propenylthiocyanate is then subjected to thermal rearrangement (heating) to yield 3-chloro-1-propenylisothiocyanate.

-

-

Chlorination and Cyclization:

-

In a reaction vessel equipped with a stirrer, thermometer, and a condenser, dissolve the crude 3-chloro-1-propenylisothiocyanate in a suitable solvent (e.g., chloroform).

-

Cool the mixture and slowly add a chlorinating agent (e.g., sulfuryl chloride) while maintaining a low temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS).

-

Upon completion, the reaction mixture is worked up by washing with an aqueous solution of a weak base (e.g., sodium bicarbonate) and then with water.

-

The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.

-

The crude product can be further purified by distillation or crystallization.

-

Applications in Synthesis

The utility of 2-chloro-5-chloromethylthiazole lies in its ability to serve as a scaffold for the introduction of the thiazole moiety into larger molecules. The two chlorine atoms can be selectively displaced, allowing for a range of chemical transformations.

Key Intermediate in Agrochemicals

2-Chloro-5-chloromethylthiazole is a crucial intermediate in the synthesis of neonicotinoid insecticides, such as thiamethoxam and clothianidin. These insecticides act on the central nervous system of insects.

Building Block for Pharmaceuticals

This compound is also utilized in the pharmaceutical industry. For instance, it is a precursor for the synthesis of Ritonavir, an antiretroviral drug used to treat HIV/AIDS.[1]

General Synthetic Workflow for Derivatization

The following diagram illustrates the general reactivity of 2-chloro-5-chloromethylthiazole and its use in the synthesis of more complex molecules.

Caption: Derivatization of 2-chloro-5-chloromethylthiazole.

Safety and Handling

As a reactive chemical intermediate, proper safety precautions must be observed when handling 2-chloro-5-chloromethylthiazole. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and disposal. In general, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

2-Chloro-5-chloromethylthiazole is a cornerstone intermediate in the synthesis of a variety of biologically active molecules. Its versatile reactivity, coupled with well-established synthetic routes, makes it an indispensable tool for researchers in the fields of medicinal chemistry and agrochemical science. While the specific compound 2-Chloro-5-[2-(trifluoromethyl)phenyl]thiazole remains an area for future investigation, the principles and methodologies outlined in this guide for the closely related 2-chloro-5-chloromethylthiazole provide a solid foundation for the synthesis and derivatization of novel thiazole-containing compounds.

References

- Hillstrom, G. F., Hockman, M. A., Murugan, R., Scriven, E. F. V., Stout, J. R., & Yang, J. (2001). 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. Arkivoc, 2001(6), 94-99.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2763179, 2-Chloro-5-chloromethylthiazole. Retrieved from [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Handling of 2-Chloro-5-chloromethylthiazole.

Sources

The Trifluoromethylthiazole Scaffold: A Technical Guide to Unlocking Its Diverse Biological Activities

Abstract

The incorporation of the trifluoromethyl group into the thiazole scaffold has emerged as a powerful strategy in medicinal chemistry, yielding derivatives with a broad spectrum of potent biological activities. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the key biological activities of trifluoromethylthiazole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. This document is designed to be a practical resource, offering not only a comprehensive overview of the mechanisms of action but also detailed, field-proven experimental protocols for evaluating these activities. By explaining the causality behind experimental choices and grounding all information in authoritative references, this guide aims to empower researchers to effectively harness the therapeutic potential of this versatile chemical scaffold.

Introduction: The Strategic Advantage of the Trifluoromethyl Group in Thiazole Derivatives

The thiazole ring is a well-established pharmacophore present in numerous FDA-approved drugs. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. The strategic introduction of a trifluoromethyl (-CF3) group can dramatically enhance the therapeutic potential of the parent thiazole molecule. The -CF3 group is a strong electron-withdrawing substituent that can significantly alter the physicochemical properties of a compound, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] These modifications often lead to improved pharmacokinetic and pharmacodynamic profiles, making trifluoromethylthiazole derivatives highly attractive candidates for drug discovery.[1]

This guide will delve into the three primary areas where trifluoromethylthiazole derivatives have shown significant promise: oncology, infectious diseases, and inflammatory disorders. For each area, we will discuss the underlying mechanisms of action and provide detailed protocols for their evaluation.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Trifluoromethylthiazole derivatives have demonstrated significant cytotoxic activity against a variety of cancer cell lines.[2][3] Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways that are dysregulated in cancer.

Mechanism of Action: Inhibition of Key Signaling Pathways

Several studies have indicated that trifluoromethylthiazole derivatives can exert their anticancer effects by targeting critical protein kinases and signaling pathways involved in cell growth, proliferation, and survival.[4][5] Two of the most prominent pathways implicated are the PI3K/Akt/mTOR and MAPK/ERK pathways.

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, metabolism, and survival. Its aberrant activation is a common feature in many cancers. Some trifluoromethylthiazole derivatives have been shown to inhibit key components of this pathway, such as PI3K and Akt, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[6][7]

-

MAPK/ERK Pathway: The MAPK/ERK pathway plays a crucial role in transmitting extracellular signals to the nucleus, thereby regulating gene expression and critical cellular processes like proliferation, differentiation, and survival. Inhibition of this pathway by trifluoromethylthiazole derivatives can disrupt these processes in cancer cells, leading to reduced proliferation and increased cell death.[6]

Signaling Pathway Diagram: PI3K/Akt/mTOR and MAPK/ERK Inhibition

Caption: Trifluoromethylthiazole derivatives can inhibit key kinases in the PI3K/Akt/mTOR and MAPK/ERK pathways.

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[1][8] It relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.[9] The amount of formazan produced is proportional to the number of viable cells.

Workflow Diagram: MTT Assay

Caption: Step-by-step workflow of the MTT assay for evaluating the cytotoxicity of test compounds.

Detailed Steps:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.[10]

-

Compound Preparation and Treatment: Prepare a stock solution of the trifluoromethylthiazole derivative in a suitable solvent, such as dimethyl sulfoxide (DMSO).[11] Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should typically be below 0.5% to avoid solvent-induced toxicity.[11] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).[11]

-

Incubation: Incubate the plate for a specified period, typically 24, 48, or 72 hours, at 37°C in a 5% CO2 incubator.[12]

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[8][11]

-

Formazan Formation: Incubate the plate for another 2-4 hours at 37°C to allow the formation of formazan crystals.[8]

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[1] Gently shake the plate to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[8] A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[11]

Quantitative Data: Anticancer Activity of Representative Trifluoromethylthiazole Derivatives

| Compound ID | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| 3b | DU145 (Prostate) | Not Specified | >50 | [3] |

| Compound 4d | MDA-MB-231 (Breast) | MTT | 1.21 | [13] |

| Compound 4m | BxPC-3 (Pancreatic) | Not Specified | <10 | [14] |

| Compound 4n | BxPC-3 (Pancreatic) | Not Specified | <10 | [14] |

| Compound 4r | BxPC-3 (Pancreatic) | Not Specified | <10 | [14] |

Antimicrobial Activity: Combating Pathogenic Microorganisms

The emergence of antimicrobial resistance is a major global health threat, necessitating the development of new antimicrobial agents. Trifluoromethylthiazole derivatives have shown promising activity against a range of pathogenic bacteria and fungi.[8]

Mechanism of Action: Disruption of Essential Bacterial Processes

The antimicrobial mechanism of action for thiazole derivatives can vary but often involves the disruption of essential cellular processes in microorganisms. Some proposed mechanisms include:

-

Inhibition of Cell Wall Synthesis: Some derivatives may interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis.[2]

-

Disruption of Cell Membrane Integrity: The amphiphilic nature of some thiazole derivatives allows them to insert into the bacterial cell membrane, causing leakage of cellular contents and ultimately cell death.[15]

-

Inhibition of Key Enzymes: Trifluoromethylthiazole compounds can act as inhibitors of essential bacterial enzymes, such as those involved in fatty acid synthesis (e.g., FabH) or folate synthesis.[2][16]

-

Interference with Cell Division: Some thiazole derivatives have been shown to inhibit FtsZ, a protein crucial for bacterial cell division, by preventing its polymerization.[16][17]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[18][19] The MIC is the lowest concentration of the drug that prevents visible growth of the bacteria.[18]

Workflow Diagram: Broth Microdilution Assay

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Detailed Steps:

-

Preparation of Antimicrobial Agent Dilutions: Prepare a stock solution of the trifluoromethylthiazole derivative. In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a suitable broth medium (e.g., Mueller-Hinton broth) to obtain a range of concentrations.[20]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria) equivalent to a 0.5 McFarland turbidity standard.[18] This corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[18]

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control well (broth with bacteria, no compound) and a negative control well (broth only).[20]

-

Incubation: Incubate the plate at an appropriate temperature (usually 37°C) for 16-20 hours.[21]

-

Result Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[18]

Quantitative Data: Antimicrobial Activity of Representative Trifluoromethylthiazole Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| AR-27a | Staphylococcus aureus | 1.56 | [18] |

| AR-17a | Staphylococcus aureus | 6.25 | [18] |

| Compound 3j | Gram-positive bacteria | 0.12-35.46 (µM) | Not specified in snippet |

| Compound 3l | Gram-negative bacteria | 0.15-9.58 (µM) | Not specified in snippet |

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a key driver of many diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Trifluoromethylthiazole derivatives have demonstrated potent anti-inflammatory effects in various preclinical models.[10]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory activity of these compounds is often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory cascade.

-

Cyclooxygenase (COX) Inhibition: COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. Many trifluoromethylthiazole derivatives have been shown to be potent and selective inhibitors of COX-2, the inducible isoform that is upregulated at sites of inflammation.[22][23] This selective inhibition offers the potential for anti-inflammatory efficacy with a reduced risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[23]

-

Inhibition of Pro-inflammatory Cytokines and Signaling Pathways: Thiazole derivatives can also suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6, IL-1β).[22] This is often achieved by inhibiting upstream signaling pathways like the nuclear factor-kappa B (NF-κB) pathway, which is a master regulator of the inflammatory response.[24]

Signaling Pathway Diagram: Anti-inflammatory Mechanisms

Caption: Trifluoromethylthiazole derivatives can exert anti-inflammatory effects by inhibiting the COX-2 and NF-κB pathways.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used and well-characterized in vivo assay for evaluating the anti-inflammatory activity of new compounds.[25][26] Injection of carrageenan, a phlogistic agent, into the paw of a rat induces an acute inflammatory response characterized by edema (swelling).[27] The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Workflow Diagram: Carrageenan-Induced Paw Edema Assay

Caption: Step-by-step workflow of the carrageenan-induced paw edema assay.

Detailed Steps:

-

Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the trifluoromethylthiazole derivative at various doses (e.g., intraperitoneally or orally) to different groups of rats. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug like indomethacin.[28]

-

Baseline Paw Volume Measurement: One hour after compound administration, measure the initial volume of the right hind paw of each rat using a plethysmometer.[28]

-

Induction of Edema: Inject a 1% solution of carrageenan in saline (typically 0.1 mL) into the sub-plantar region of the right hind paw of each rat.[25][29]

-

Paw Volume Measurement: Measure the paw volume again at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[28]

-

Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the control group at each time point.

Quantitative Data: Anti-inflammatory Activity of Representative Trifluoromethylthiazole Derivatives

| Compound ID | Animal Model | Assay | % Inhibition of Edema | Reference |

| AR-17a | Rat | Carrageenan-induced paw edema | 59% at 20 mg/kg | [18] |

| AR-27a | Rat | Carrageenan-induced paw edema | 61% at 20 mg/kg | [18] |

Conclusion and Future Directions

Trifluoromethylthiazole derivatives represent a highly promising class of compounds with diverse and potent biological activities. Their demonstrated efficacy in preclinical models of cancer, infectious diseases, and inflammation underscores their potential for further development as therapeutic agents. The strategic incorporation of the trifluoromethyl group onto the thiazole scaffold provides a powerful tool for medicinal chemists to fine-tune the pharmacological properties of these molecules.

Future research in this area should focus on:

-

Lead Optimization: Further structural modifications to improve potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Deeper investigation into the specific molecular targets and signaling pathways modulated by these compounds.

-

In Vivo Efficacy and Safety Studies: Evaluation of promising candidates in more advanced animal models of disease to assess their therapeutic potential and safety profiles.

-

Quantitative Structure-Activity Relationship (QSAR) Studies: Development of predictive models to guide the design of new and more potent derivatives.[30][31]

By continuing to explore the rich chemical space of trifluoromethylthiazole derivatives, the scientific community is well-positioned to unlock new and effective treatments for a wide range of human diseases.

References

-

Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). Journal of Chemical Reviews. [Link]

-

Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. [Link]

-

Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. (2001). ResearchGate. [Link]

-

Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews. [Link]

-

Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (2016). NIH. [Link]

-

A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2024). ResearchGate. [Link]

-

Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). Semantic Scholar. [Link]

-

The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI. [Link]

-

A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (2013). NIH. [Link]

-

Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2023). MDPI. [Link]

-

Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. [Link]

-

MTT Cell Assay Protocol. (n.d.). T. Horton. [Link]

-

Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. [Link]

-

Fluorinated thiazolidinols cause cell death in A549 lung cancer cells via PI3K/AKT/mTOR and the MAPK /ERK signalling pathways. (2020). ResearchGate. [Link]

-

Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors. (2013). PubMed. [Link]

-

An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. [Link]

-

Cell Viability Assays. (2013). NIH. [Link]

-

COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. (2018). MDPI. [Link]

-

MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. [Link]

-

New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. (2018). PubMed. [Link]

-

Biological and Anti-inflammatory Evaluation of Two Thiazole Compounds in RAW Cell Line: Potential Cyclooxygenase-2 Specific Inhibitors. (2013). ResearchGate. [Link]

-

Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. (2022). NIH. [Link]

-

A novel series of trisubstituted thiazole analogues with anti-inflammatory and antibacterial effect causing clinical pathogens. (2020). Journal of Infection and Public Health. [Link]

-

Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021). YouTube. [Link]

-

New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023). ACS Publications. [Link]

-

Design, Synthesis, and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. (2022). MDPI. [Link]

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). NIH. [Link]

-

Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX-2 Inhibitors with Anticancer and Anti-inflammatory Activities. (2023). ACS Publications. [Link]

-

Designing and Evaluation of Novel Thiazole Derivatives As COX Inhibitor by Ivlcb: In-vitro like Computational Bioassay & Do. (2020). ResearchGate. [Link]

-

Quantitative structure–activity relationship. (n.d.). Wikipedia. [Link]

-

Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. [Link]

-

QUANTITATIVE STRUCTURE ACTIVITY RELATIONSHIP (QSAR). (2015). Semantic Scholar. [Link]

-

Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. (2024). ACS Publications. [Link]

-

Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances. [Link]

-

MIC (Broth Microdilution) Testing. (2020). YouTube. [Link]

-

Thiazole Derivatives Inhibitors of Protein Kinases. (n.d.). ResearchGate. [Link]

-

Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (n.d.). Europe PMC. [Link]

-

Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). R Discovery. [Link]

-

Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. (2021). NIH. [Link]

-

N-((1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide Induces Apoptosis in Human Breast Cancer Cells by Stimulating Oxidative Stress and Inhibiting the Notch-Akt Signaling Pathway. (2022). NIH. [Link]

Sources

- 1. researchhub.com [researchhub.com]

- 2. jchemrev.com [jchemrev.com]

- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. atcc.org [atcc.org]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. texaschildrens.org [texaschildrens.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]